methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzo[h]chromene core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction.
Functionalization of the thiophene ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the imino group to an amine.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-carboxamido}-4-methylthiophene-3-carboxylate
- Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxamide
Uniqueness
Methyl 5-carbamoyl-2-{2-imino-2H-benzo[h]chromene-3-amido}-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H17N3O5S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 5-carbamoyl-2-[(2-iminobenzo[h]chromene-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H17N3O5S/c1-10-15(22(28)29-2)21(31-17(10)18(23)26)25-20(27)14-9-12-8-7-11-5-3-4-6-13(11)16(12)30-19(14)24/h3-9,24H,1-2H3,(H2,23,26)(H,25,27) |
InChI Key |
CJKRGJATXIYNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C4=CC=CC=C4C=C3)OC2=N)C(=O)N |
Origin of Product |
United States |
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